1-(2-Methoxy-2-phenylbutyl)-3-(4-methoxybenzyl)urea
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Overview
Description
1-(2-Methoxy-2-phenylbutyl)-3-(4-methoxybenzyl)urea is an organic compound with a complex structure that includes both methoxy and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methoxy-2-phenylbutyl)-3-(4-methoxybenzyl)urea typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the 2-Methoxy-2-phenylbutyl intermediate: This step involves the reaction of 2-methoxyacetophenone with a suitable alkylating agent under basic conditions to form the 2-methoxy-2-phenylbutyl intermediate.
Formation of the 4-Methoxybenzyl intermediate: This step involves the reaction of 4-methoxybenzyl chloride with a suitable nucleophile to form the 4-methoxybenzyl intermediate.
Coupling of intermediates: The final step involves the coupling of the two intermediates in the presence of a urea derivative under appropriate conditions to form this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(2-Methoxy-2-phenylbutyl)-3-(4-methoxybenzyl)urea can undergo various types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The phenyl and methoxy groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (for electrophilic substitution) and nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups could yield methoxybenzaldehyde or methoxybenzoic acid, while reduction could yield methoxybenzyl alcohol or methoxybenzylamine.
Scientific Research Applications
1-(2-Methoxy-2-phenylbutyl)-3-(4-methoxybenzyl)urea has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1-(2-Methoxy-2-phenylbutyl)-3-(4-methoxybenzyl)urea involves its interaction with specific molecular targets and pathways. This could include binding to enzymes or receptors, modulating signaling pathways, and affecting gene expression. The exact mechanism would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1-(2-Methoxy-2-phenylethyl)-3-(4-methoxybenzyl)urea: Similar structure but with an ethyl instead of a butyl group.
1-(2-Methoxy-2-phenylpropyl)-3-(4-methoxybenzyl)urea: Similar structure but with a propyl instead of a butyl group.
Uniqueness
1-(2-Methoxy-2-phenylbutyl)-3-(4-methoxybenzyl)urea is unique due to its specific combination of methoxy and phenyl groups, which confer distinct chemical properties and potential applications. Its longer butyl chain compared to similar compounds may result in different biological activity and chemical reactivity.
Properties
IUPAC Name |
1-(2-methoxy-2-phenylbutyl)-3-[(4-methoxyphenyl)methyl]urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O3/c1-4-20(25-3,17-8-6-5-7-9-17)15-22-19(23)21-14-16-10-12-18(24-2)13-11-16/h5-13H,4,14-15H2,1-3H3,(H2,21,22,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMNQEAGMFLHVSU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CNC(=O)NCC1=CC=C(C=C1)OC)(C2=CC=CC=C2)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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